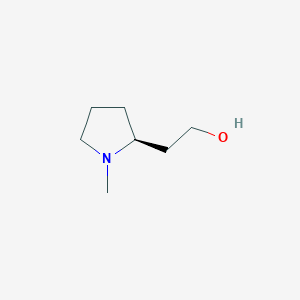

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Übersicht

Beschreibung

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a chiral compound with a pyrrolidine ring substituted with a methyl group at the nitrogen atom and an ethanol group at the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-2-pyrrolidone.

Methylation: The nitrogen atom of (S)-2-pyrrolidone is methylated using methyl iodide in the presence of a base such as sodium hydride.

Reduction: The resulting N-methyl-2-pyrrolidone is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques may be employed to ensure high purity and enantiomeric excess.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be further reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.

Major Products

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used in the substitution reaction.

Wissenschaftliche Forschungsanwendungen

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

Biological Studies: It is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.

Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-(1-Methylpyrrolidin-2-yl)ethanol: The enantiomer of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol, which may have different biological activities.

2-(1-Methylpyrrolidin-2-yl)ethanamine: A related compound with an amine group instead of a hydroxyl group.

2-(1-Methylpyrrolidin-2-yl)ethanoic acid: A compound with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an ethanol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biologische Aktivität

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a chiral compound notable for its potential biological activity and applications in medicinal chemistry. This article explores its biological interactions, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its unique stereochemistry, characterized by the presence of a pyrrolidine moiety linked to an ethanol group, plays a crucial role in its biological interactions. The compound's chiral nature allows it to selectively bind to specific biological targets, influencing various biochemical pathways.

Although specific mechanisms of action for this compound are not thoroughly documented, its structural similarity to known bioactive compounds suggests potential interactions with various receptors and enzymes. Research indicates that this compound may modulate receptor activity, thereby influencing cellular signaling pathways. The ability to bind selectively to active sites on enzymes is significant for its application in drug design and development.

Interaction with Biological Targets

Studies have shown that this compound may interact with several biological targets:

- Receptors : The compound has been explored for its affinity towards nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Research indicates that modifications in the structure can significantly affect binding affinity, as seen in comparative studies with related compounds .

- Enzymes : Its chiral configuration allows for selective binding to enzymes, potentially enhancing or inhibiting their functions. This specificity is crucial for developing therapeutics aimed at specific biochemical pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving asymmetric synthesis techniques. These methods are essential for producing compounds with specific stereochemical configurations necessary for their biological activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-1-(1-Methylpyrrolidin-2-yl)methanol | C₇H₁₅NO | Contains a methanol group instead of ethanol |

| (S)-1-(1-Methylpyrrolidin-2-yl)propanol | C₈H₁₉NO | Features a propanol group, affecting hydrophobicity |

| (R)-2-(1-Methylpyrrolidin-2-yl)ethanol | C₇H₁₅NO | Opposite chirality may lead to different biological effects |

This table illustrates how variations in functional groups and chirality can influence the biological activity of similar compounds.

Case Studies and Research Findings

Research continues to explore the therapeutic potential of this compound. Some notable findings include:

- Nicotinic Receptor Interaction : A study indicated that modifications to the methyl substituents significantly affect the binding affinity of related compounds to nAChRs, highlighting the importance of structural specificity in pharmacological applications .

- Potential Medicinal Properties : Investigations into the compound's interaction with various receptors suggest it may have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Asymmetric Synthesis Applications : Ongoing research is focused on utilizing this compound as a chiral auxiliary in synthesizing other bioactive molecules, underscoring its significance in organic synthesis.

Eigenschaften

IUPAC Name |

2-[(2S)-1-methylpyrrolidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVMBPXFPFAECB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349202 | |

| Record name | 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61810-78-4 | |

| Record name | 1-Methyl-2-pyrrolidineethanol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061810784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2-PYRROLIDINEETHANOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S17PHF00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.